ZINC64700951: A Computationally-Derived HIV-1 Entry Inhibitor Targeting the gp120-CD4 Interface
ZINC64700951: A Computationally-Derived HIV-1 Entry Inhibitor Targeting the gp120-CD4 Interface
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The entry of the Human Immunodeficiency Virus (HIV-1) into host T-cells is a critical first step in its lifecycle, initiated by the high-affinity interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. Disrupting this interaction is a key strategy for the development of novel antiretroviral therapeutics. This technical guide provides an in-depth analysis of ZINC64700951, a small molecule identified through computational screening as a potential HIV-1 entry inhibitor. We will explore its predicted mechanism of action, the in-silico methodologies that led to its discovery, and the essential experimental protocols required to validate its efficacy and elucidate its precise role in disrupting the gp120-CD4 axis. This document is intended to serve as a comprehensive resource for researchers in virology, medicinal chemistry, and drug development, offering both a detailed overview of ZINC64700951 and a practical guide to the experimental validation of computationally-derived antiviral candidates.
The Critical Role of the gp120-CD4 Interaction in HIV-1 Pathogenesis
HIV-1 entry into host cells is a multi-step process orchestrated by the viral envelope glycoprotein complex, which is composed of trimers of non-covalently associated gp120 and gp41 subunits. The process begins with the binding of gp120 to the CD4 receptor on the surface of target immune cells, primarily T-helper cells.[1] This initial binding event triggers significant conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[2] The subsequent interaction with the co-receptor induces further conformational changes in the envelope complex, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[3]
Given its essential role in initiating infection, the gp120-CD4 interaction represents a highly attractive target for therapeutic intervention. Inhibitors that can block this interaction can effectively prevent the virus from entering host cells, thus halting the replication cycle at its earliest stage.
In-Silico Discovery of ZINC64700951 as a Putative gp120-CD4 Inhibitor
ZINC64700951 is a small molecule identified through computational methods as a promising candidate for inhibiting HIV-1 entry. Its discovery is a prime example of the power of in-silico drug design, which leverages computational simulations to identify and optimize potential drug candidates before they are synthesized and tested in the laboratory.
Virtual Screening and Molecular Docking
The identification of ZINC64700951 likely began with a large-scale virtual screening of a chemical library, such as the ZINC database, which contains millions of commercially available compounds.[4][5] This process involves computationally "docking" each molecule in the library into the three-dimensional structure of the target protein, in this case, the CD4-binding site of HIV-1 gp120.
Molecular docking algorithms predict the preferred orientation and conformation of a ligand when it binds to a receptor, and they estimate the binding affinity using a scoring function.[6] Compounds that show a high predicted binding affinity (i.e., a low docking score) are selected for further analysis.
Predicted Binding Site and Interactions
In-silico analyses have predicted that ZINC64700951 binds to a key region on gp120 that is critical for its interaction with CD4. The predicted binding of ZINC64700951 involves interactions with several key "hot spot" residues within the gp120 CD4-binding site. These residues include Asn425, Glu370, Gly473, Trp427, and Met475.[7] By occupying this pocket, ZINC64700951 is thought to physically obstruct the binding of CD4, thereby preventing the initial attachment of the virus to the host cell.
Molecular Dynamics Simulations and Binding Free Energy Calculations
Following the initial docking studies, molecular dynamics (MD) simulations are typically employed to further investigate the stability of the predicted protein-ligand complex and to refine the binding mode. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the interaction.[1]
From the MD simulation trajectories, binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed to obtain a more accurate estimation of the binding affinity.[6][7]
Table 1: Comparative In-Silico Binding Affinities for HIV-1 gp120 [7]
| Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kcal/mol) |
|---|---|---|
| ZINC64700951 | -8.8 | -43.77 |
| Compound 18A | -7.3 | -31.97 |
Experimental Validation of ZINC64700951's Antiviral Activity
While computational studies provide a strong rationale for the potential of ZINC64700951 as an HIV-1 entry inhibitor, experimental validation is essential to confirm its activity and mechanism of action. The following sections detail the key experimental protocols that would be employed in a research or drug development setting to characterize this compound.
Biophysical Characterization of ZINC64700951-gp120 Binding
To experimentally confirm and quantify the binding of ZINC64700951 to gp120, Surface Plasmon Resonance (SPR) is a powerful and widely used technique.[8][9]
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Immobilization of gp120:
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Recombinant HIV-1 gp120 protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
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A control flow cell is prepared by performing the same coupling procedure without the addition of gp120 to serve as a reference.
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Preparation of ZINC64700951:
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A stock solution of ZINC64700951 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer (e.g., HBS-EP+) to create a range of concentrations.
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-
Binding Analysis:
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The different concentrations of ZINC64700951 are injected over the gp120-immobilized and control flow cells at a constant flow rate.
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The binding of ZINC64700951 to gp120 is monitored in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
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-
Data Analysis:
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The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
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The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
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In Vitro Assessment of HIV-1 Entry Inhibition
To determine if ZINC64700951 can inhibit HIV-1 entry into host cells, a cell-based infectivity assay is performed. A common and robust method is the TZM-bl reporter gene assay, which utilizes a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[10][11]
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Cell Culture:
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TZM-bl cells are cultured in appropriate media and seeded into 96-well plates.
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-
Compound Treatment:
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Serial dilutions of ZINC64700951 are prepared and added to the wells containing the TZM-bl cells.
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-
Viral Infection:
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A known amount of HIV-1 pseudovirus (engineered to be capable of only a single round of infection) is added to the wells.
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The plates are incubated to allow for viral entry and infection.
-
-
Luciferase Assay:
-
After a set incubation period (e.g., 48 hours), the cells are lysed, and a luciferase substrate is added.
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The luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
-
-
Data Analysis:
-
The percentage of viral inhibition is calculated for each concentration of ZINC64700951 relative to untreated, infected control cells.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
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Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, the proposed mechanism of inhibition by ZINC64700951, and the experimental workflows for its validation.
Caption: HIV-1 Entry Pathway.
Caption: Proposed Mechanism of ZINC64700951 Inhibition.
Caption: Experimental Validation Workflow.
Future Directions and Conclusion
The in-silico identification of ZINC64700951 as a potential HIV-1 entry inhibitor highlights the significant role of computational chemistry in modern drug discovery. The predicted high affinity for the gp120-CD4 binding site makes it a compelling candidate for further investigation.
The next critical steps in the development of ZINC64700951, or its analogs, would involve:
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Lead Optimization: Utilizing the structural information from docking and MD simulations to guide the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties.
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Resistance Profiling: Investigating the potential for HIV-1 to develop resistance to ZINC64700951 by performing in-vitro selection experiments.
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In Vivo Efficacy: Evaluating the most promising compounds in animal models of HIV-1 infection to assess their in-vivo efficacy and safety.
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